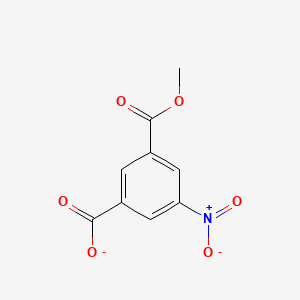

Monomethyl-5-nitroisophthalate

Descripción

Contextualization within Aromatic Carboxylic Acid Derivatives Research

Aromatic carboxylic acids and their derivatives are a cornerstone of organic chemistry, providing pathways to a multitude of essential organic compounds. numberanalytics.com This class of molecules, characterized by a carboxyl group attached to an aromatic ring, is known for its versatility in reactions such as esterification, amide formation, and anhydride (B1165640) formation. numberanalytics.com These reactions are fundamental to the synthesis of numerous products, including pharmaceuticals, polymers, and fragrances. numberanalytics.com

Monomethyl-5-nitroisophthalate fits squarely within this context as a multifunctional aromatic carboxylic acid derivative. cymitquimica.comcymitquimica.com Its structure allows it to participate in the characteristic reactions of this class while offering additional reactive sites through its nitro and ester groups. cymitquimica.com Researchers utilize this compound as a strategic intermediate, leveraging its distinct functionalities to construct complex molecular architectures. cymitquimica.comchemicalbook.com For instance, the carboxylic acid group can be selectively reacted to form an amide bond, a common linkage in many pharmaceutical agents, while the nitro group is available for subsequent reduction to an amine, opening up further synthetic possibilities. chemicalbook.comchemsrc.com The study of such derivatives is crucial for developing efficient synthetic routes to new materials and biologically active molecules. researchgate.netacs.orgresearcher.life

Overview of Academic Research Trajectories and Foundational Relevance

The academic and industrial interest in this compound stems from its established role as a crucial precursor in several key areas of research and development. Its foundational relevance is highlighted by its use in the synthesis of a variety of target molecules.

Detailed research findings show its application as a critical intermediate in the following areas:

Pharmaceutical Intermediates: The compound is a well-documented starting reagent in the synthesis of inhibitors for histone demethylase LSD1, which are significant in the development of cancer therapies. chemicalbook.comchemdad.com It is also integral to the production of non-ionic X-ray contrast media, such as in the preparation of intermediates for Iopromide. google.com

Bioconjugation: It is employed in the preparation of heterotrifunctional crosslinkers, which are sophisticated molecules used to link peptides and other biomolecules together for various biochemical studies and applications. chemicalbook.com

Materials Science: In polymer chemistry, this compound serves as a component in the synthesis of polyester (B1180765) resins. These polymers can be incorporated into surface coatings for metals to enhance durability and corrosion resistance. richmanchemical.com

The synthesis of this compound itself is typically achieved through the selective esterification of its parent compound, 5-nitroisophthalic acid, with methanol. Its utility across different scientific disciplines underscores its importance as a versatile chemical building block. cymitquimica.com

Interactive Data Tables

Physicochemical Properties of this compound

This table summarizes the key physical and chemical properties of the compound.

| Property | Value | Source(s) |

| CAS Number | 1955-46-0 | chemicalbook.comchemsrc.comglentham.com |

| Molecular Formula | C₉H₇NO₆ | chemicalbook.comchemsrc.comchembk.com |

| Molecular Weight | 225.15 - 225.16 g/mol | chemicalbook.comchemsrc.comglentham.com |

| Melting Point | 180-182 °C | chemicalbook.comchemsrc.comchembk.com |

| Appearance | Fine Crystalline Powder, White to Slightly Yellow | cymitquimica.comchemicalbook.com |

| Boiling Point | ~366-420 °C (estimate) | chemicalbook.comchemsrc.com |

| Density | ~1.5 g/cm³ (estimate) | chemicalbook.comchemsrc.com |

| Solubility | 9g/L in organic solvents at 20 °C; Insoluble in water | chemicalbook.com |

| pKa | 3.11 ± 0.10 (Predicted) | chemicalbook.com |

Comparison of Related Isophthalate Compounds

This table provides a comparison between this compound and its related derivatives, highlighting differences in structure and properties.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature(s) | Primary Application Areas | Source(s) |

| This compound | C₉H₇NO₆ | 225.16 | One methyl ester group, one carboxylic acid group | Pharmaceutical intermediate, bioconjugation, polymer synthesis | chemicalbook.comgoogle.com |

| Dimethyl 5-nitroisophthalate | C₁₀H₉NO₆ | 239.18 | Two methyl ester groups | Organic synthesis, materials science, crystallography research | lookchem.com |

| 5-Nitroisophthalic Acid | C₈H₅NO₆ | 211.13 | Two carboxylic acid groups | Precursor for ester derivatives (Monomethyl and Dimethyl) | richmanchemical.comresearchgate.netarveelabs.com |

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C9H6NO6- |

|---|---|

Peso molecular |

224.15 g/mol |

Nombre IUPAC |

3-methoxycarbonyl-5-nitrobenzoate |

InChI |

InChI=1S/C9H7NO6/c1-16-9(13)6-2-5(8(11)12)3-7(4-6)10(14)15/h2-4H,1H3,(H,11,12)/p-1 |

Clave InChI |

ZCRNIIJXDRYWDU-UHFFFAOYSA-M |

SMILES canónico |

COC(=O)C1=CC(=CC(=C1)C(=O)[O-])[N+](=O)[O-] |

Origen del producto |

United States |

Advanced Synthetic Methodologies for Monomethyl 5 Nitroisophthalate

Regioselective Ester Hydrolysis of Dimethyl-5-nitroisophthalate

The synthesis of monomethyl-5-nitroisophthalate can be effectively achieved through the selective partial hydrolysis of dimethyl-5-nitroisophthalate. This process requires careful control of reaction conditions to favor the formation of the monoester over the dicarboxylic acid.

Mechanistic Investigations of Base-Catalyzed Hydrolysis Protocols

The base-catalyzed hydrolysis of esters, a reaction commonly known as saponification, typically proceeds through a bimolecular acyl-oxygen cleavage (BAC2) mechanism. ucalgary.caucoz.comyoutube.com This multi-step process is initiated by the nucleophilic attack of a hydroxide ion on one of the electrophilic carbonyl carbons of the dimethyl-5-nitroisophthalate molecule. youtube.com This attack leads to the formation of a tetrahedral intermediate. ucalgary.ca

The subsequent collapse of this intermediate results in the expulsion of a methoxide ion as the leaving group, yielding the monomethyl ester. ucalgary.ca The reaction is practically irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is less susceptible to further nucleophilic attack. chemistrysteps.com

Achieving high regioselectivity in the hydrolysis of a symmetrical diester like dimethyl-5-nitroisophthalate is a significant challenge. The primary difficulty lies in preventing the second hydrolysis of the desired monoester to the 5-nitroisophthalic acid. Theoretical studies on similar symmetrical diesters have shown that the activation energy for the hydrolysis of the second ester group can be significantly higher than that for the first. morressier.com This difference in activation energy is a key factor enabling the isolation of the monoester in high yields under carefully controlled conditions. morressier.com

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The selective monohydrolysis of diesters is highly dependent on the optimization of several reaction parameters, including temperature, stoichiometry of the base, and reaction time.

Influence of Base Stoichiometry: The quantity of the base used is a critical factor. Using an excess of base will lead to an increase in the formation of the diacid. mdpi.com Conversely, insufficient base will result in a lower yield of the desired monoester. For the selective monohydrolysis of various diesters, it has been demonstrated that using slightly more than one equivalent of base can be optimal for maximizing the yield of the monoester within a reasonable timeframe. mdpi.com

Effect of Temperature: Lowering the reaction temperature is a crucial strategy for enhancing selectivity. organic-chemistry.org Performing the hydrolysis at around 0°C has been shown to be effective in producing clean reaction mixtures and high yields of the monoester. organic-chemistry.org

In a specific example of preparing this compound, a 75% yield was achieved by reacting dimethyl-5-nitroisophthalate with one equivalent of aqueous sodium hydroxide. googleapis.com The reaction progress can be visually monitored, as the solution's color changes from a deep red-purple to a pale pink upon completion. googleapis.com

| Base | Solvent System | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Aqueous Sodium Hydroxide | Acetone-Methanol | 75 | 170.5-175.5 |

| Methanolic Potassium Hydroxide | Acetone | 78 | 175-179 |

Impact of Solvent Systems on Hydrolysis Efficiency

The choice of solvent significantly influences the efficiency and selectivity of the monohydrolysis of diesters. A semi-two-phase system, such as a mixture of tetrahydrofuran (THF) and water, has been found to be highly effective for the selective monohydrolysis of various symmetric diesters. organic-chemistry.org This type of solvent system can lead to cleaner reactions and simpler isolation of the product compared to traditional alcohol-based solvents. organic-chemistry.org

For the synthesis of this compound, different solvent systems have been successfully employed. A mixture of acetone and methanol has been used with aqueous sodium hydroxide. googleapis.com In another variation, acetone was used as the solvent with methanolic potassium hydroxide, which resulted in a slightly higher yield of 78%. googleapis.com The use of different solvent and base combinations highlights the tunability of the reaction to optimize for yield and purity.

Direct Esterification of 5-Nitroisophthalic Acid

An alternative route to this compound is the direct esterification of 5-nitroisophthalic acid. This approach requires strategies to achieve selective esterification of only one of the two carboxylic acid groups.

Acid-Catalyzed Esterification Approaches

The acid-catalyzed esterification of carboxylic acids, often referred to as Fischer esterification, is a reversible reaction. chemistrysteps.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. ucalgary.ca A molecule of alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. ucalgary.ca

In the context of 5-nitroisophthalic acid, the use of a large excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid, has been reported. google.com Under these conditions, the monomethyl ester is formed as an intermediate, which can then be further esterified to the dimethyl ester. google.com

Strategies for Achieving Monomethyl Ester Selectivity

Achieving high selectivity for the monomethyl ester during the direct esterification of a dicarboxylic acid is a significant synthetic challenge. Several strategies have been developed to favor the formation of the monoester.

One effective approach involves the use of heterogeneous catalysts, such as strongly acidic ion-exchange resins. rsc.org These catalysts have been shown to selectively produce monoesters from symmetrical dicarboxylic acids in high yields. rsc.org The enhanced reaction rate for the first esterification compared to the second, potentially due to an aqueous layer on the resin surface, can explain the high selectivity. rsc.org

Another strategy employs bifunctional catalysts like alumina. The selectivity in this case is attributed to a balance of acidic and basic sites on the catalyst surface. rsc.org It has been demonstrated that dicarboxylic acids adsorbed on alumina can selectively form monoesters.

The temperature and the ratio of reactants also play a crucial role in controlling the selectivity. researchgate.net By carefully controlling these parameters, it is possible to maximize the formation of the monoester. For the esterification of 5-nitroisophthalic acid, controlling the amount of methanol and the reaction time can favor the isolation of the monomethyl ester before significant conversion to the diester occurs. google.com

Process Development for High Purity this compound

The manufacturing of this compound for applications such as pharmaceutical intermediates demands exceptionally high purity, often exceeding 99.5%, with stringent limits on any single impurity googleapis.com. Process development efforts are therefore centered on optimizing synthetic routes to maximize yield and purity while minimizing complex purification steps. Key challenges in the synthesis include the management of closely related isomers and by-products resulting from hydrolysis.

Two primary synthetic strategies are commonly employed: the nitration of dimethyl isophthalate and the controlled esterification or hydrolysis involving 5-nitroisophthalic acid. Each pathway presents unique challenges in controlling by-product formation.

Control of Isomeric and Hydrolytic By-product Formation

The control of impurities begins with the selection and optimization of the synthetic route. The formation of isomeric and hydrolytic by-products is a significant concern that directly impacts the purity of the final product.

Isomeric Impurities: The primary source of isomeric impurity arises from the nitration of dimethyl isophthalate. This reaction, while yielding the desired 5-nitro compound as the main component, unavoidably produces the isomeric dimethyl 4-nitro-isophthalate googleapis.comgoogle.com. The separation of these isomers is challenging due to their similar physical properties, making it crucial to control the nitration conditions to minimize the formation of the 4-nitro isomer.

Hydrolytic By-products: Hydrolytic by-products can be formed in multiple ways. During the work-up of the dimethyl isophthalate nitration reaction, discharging the acidic reaction mixture onto ice can cause partial hydrolysis, leading to the formation of this compound itself, but also the fully hydrolyzed 5-Nitroisophthalic acid googleapis.comgoogle.com.

Alternatively, this compound can be synthesized intentionally through the partial hydrolysis of Dimethyl 5-nitroisophthalate. In a common procedure, Dimethyl 5-nitroisophthalate is treated with a controlled amount of sodium hydroxide in methanol chemicalbook.com. The reaction is carefully monitored to prevent over-hydrolysis, which would lead to the formation of 5-Nitroisophthalic acid as a by-product. Unreacted Dimethyl 5-nitroisophthalate can also remain as an impurity if the reaction does not go to completion google.com.

Another route is the direct esterification of 5-Nitroisophthalic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. In this process, the monomethyl ester is formed as an intermediate, which is then further esterified to the dimethyl ester google.comgoogle.com. To isolate the monomethyl ester, the reaction conditions must be precisely controlled to halt the reaction at the desired stage.

The table below summarizes the primary synthetic routes and the major by-products that must be controlled.

| Synthetic Route | Starting Material | Key Reagents | Primary Desired Product | Major Isomeric By-product | Major Hydrolytic By-products |

| Nitration | Dimethyl isophthalate | Sulfuric acid, Nitric acid | Dimethyl 5-nitroisophthalate | Dimethyl 4-nitro-isophthalate | This compound, 5-Nitroisophthalic acid |

| Partial Hydrolysis | Dimethyl 5-nitroisophthalate | Sodium hydroxide, Methanol | This compound | None | 5-Nitroisophthalic acid |

| Direct Esterification | 5-Nitroisophthalic acid | Methanol, Sulfuric acid | This compound | None | None (if controlled); Dimethyl 5-nitroisophthalate is a product of over-reaction |

Refinement of Purification Techniques in Synthetic Sequences

Achieving the high purity required for pharmaceutical applications necessitates robust purification strategies. The choice of technique is dependent on the impurity profile generated by the synthetic route.

For products contaminated with isomeric impurities, such as those from the nitration of dimethyl isophthalate, purification is particularly challenging. Recrystallization is a common method employed to enhance purity, but it often results in significant yield losses google.comgoogle.com. The product obtained from this route is often not sufficiently pure even after recrystallization, highlighting the importance of minimizing by-product formation during the synthesis itself google.com.

When this compound is synthesized via the controlled hydrolysis of its dimethyl ester, the primary impurities are the starting material (Dimethyl 5-nitroisophthalate) and the over-hydrolyzed product (5-Nitroisophthalic acid). The purification sequence in this case typically involves:

Removal of Solvent: Excess methanol is distilled off post-reaction chemicalbook.com.

Aqueous Dissolution and Filtration: The residue is dissolved in warm water and filtered, which can help remove less soluble impurities chemicalbook.com.

Precipitation by pH Adjustment: The filtrate, containing the sodium salt of the desired product, is acidified with a strong acid like hydrochloric acid to a pH of 1. This protonates the carboxylate group, causing the this compound to precipitate out of the aqueous solution chemicalbook.com.

Washing and Drying: The collected crystals are washed with water to remove residual acids and water-soluble impurities before being dried to yield the final product googleapis.comchemicalbook.com.

Advanced crystallization methods, such as using a two-phase system of an alcohol and an aromatic hydrocarbon, have been developed for the related dimethyl ester. This process allows the product to crystallize from the organic phase upon cooling after an aqueous phase containing impurities is removed, which could be adapted for the purification of the monomethyl ester googleapis.comgoogle.com.

The table below outlines common purification techniques and their applications in refining this compound.

| Purification Technique | Principle of Separation | Target Impurities Removed | Key Considerations |

| Recrystallization | Differential solubility in a solvent at different temperatures | Isomeric by-products (e.g., 4-nitro isomer), unreacted starting materials | Can lead to significant yield loss; solvent selection is critical google.comgoogle.com. |

| Acid-Base Extraction / Precipitation | Differential solubility of the acidic compound and its salt form in aqueous and organic phases | 5-Nitroisophthalic acid, unreacted Dimethyl 5-nitroisophthalate | Effective for separating compounds with different acidities; involves acidification to precipitate the final product chemicalbook.com. |

| Washing | Rinsing the isolated solid with appropriate solvents | Residual acids, salts, and highly soluble impurities | Solvents like water and methanol are commonly used googleapis.comchemicalbook.com. |

Exploration of Green Chemistry Principles in Synthesis

While traditional synthetic routes to this compound are effective, they often rely on harsh reagents and generate significant waste, running counter to the principles of green chemistry. The exploration of more sustainable methodologies is an ongoing area of chemical process development.

The twelve principles of green chemistry provide a framework for improving the environmental footprint of chemical syntheses. Applying these principles to the production of this compound suggests several areas for potential improvement:

Prevention of Waste: The most effective green strategy is to prevent waste generation. Synthetic routes that minimize by-product formation, such as the controlled hydrolysis of Dimethyl 5-nitroisophthalate over the nitration of dimethyl isophthalate, are preferable as they avoid the creation of difficult-to-separate isomeric waste.

Atom Economy: Processes should be designed to maximize the incorporation of all materials used in the process into the final product. The partial hydrolysis route generally offers a better atom economy than the nitration pathway, which produces unwanted isomers.

Use of Safer Solvents and Reagents: The use of hazardous solvents like toluene and strong acids such as fuming sulfuric and nitric acid is a significant drawback of current methods googleapis.comgoogle.com. Green chemistry encourages the replacement of such substances with less hazardous alternatives. Research into benign solvent systems or solvent-free conditions could drastically reduce the environmental impact.

Design for Energy Efficiency: Many synthetic procedures require prolonged heating under reflux and distillation to remove solvents, which are energy-intensive processes chemicalbook.com. The application of alternative energy sources, such as microwave irradiation, has been shown in other areas of organic synthesis to reduce reaction times and energy consumption significantly mdpi.com.

Use of Catalysis: The current syntheses often use stoichiometric quantities of strong acids or bases. Replacing these with catalytic alternatives, such as solid acid catalysts or enzymes, could reduce waste and avoid harsh neutralization and work-up steps. Catalytic processes are a cornerstone of green chemistry mdpi.com.

Use of Renewable Feedstocks: While the immediate precursors for this compound are derived from petrochemical sources, a long-term green chemistry goal is the transition to renewable feedstocks. Aromatic compounds, for example, can potentially be sourced from abundant biopolymers like lignin, although this remains a significant research challenge kit.edu.

By systematically applying these principles, the synthesis of this compound can be made more efficient, safer, and more environmentally sustainable.

Chemical Reactivity and Derivatization Strategies of Monomethyl 5 Nitroisophthalate

Functional Group Transformations: Nitro Group Modifications

The nitro group is often the most reactive site for reduction and serves as a synthetic handle to introduce an amino functionality, leading to the formation of aminoisophthalate derivatives.

The conversion of the nitro group of monomethyl-5-nitroisophthalate to a primary amine yields monomethyl 5-aminoisophthalate, a key intermediate in various synthetic pathways . The primary challenge in this transformation is achieving high chemoselectivity, ensuring the nitro group is reduced without affecting the ester or carboxylic acid moieties. A range of reductive methodologies can be employed to achieve this transformation. d-nb.info

Catalytic hydrogenation is a common and efficient method. tcichemicals.com This process typically involves hydrogen gas and a metal catalyst. Catalysts like palladium on carbon (Pd/C) or Raney nickel are frequently used. google.com For instance, the reduction of a similar compound, dimethyl 5-nitroisophthalate, is effectively carried out using a 5% Pd/C catalyst in a methanol and hydrochloric acid solution. guidechem.com Another approach involves transfer hydrogenation, which uses a hydrogen donor in place of hydrogen gas. A cobalt-based nanocatalyst with formic acid as the hydrogen source has shown high selectivity for reducing nitroarenes while tolerating ester and other functional groups. rsc.org

Metal-based reductions in acidic or neutral media also provide effective routes. Reagents such as iron (Fe) or tin(II) chloride (SnCl₂) in acidic solutions are classic methods for nitro group reduction. d-nb.info A modern, mild alternative is the use of sodium borohydride (NaBH₄) in combination with iron(II) chloride (FeCl₂), which has demonstrated high yields (up to 96%) in selectively reducing nitroarenes that also contain ester groups. d-nb.inforesearchgate.net

Table 1: Comparison of Reductive Methodologies for Nitro Group

| Method | Reagents/Catalyst | Conditions | Key Features | Citations |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, or Raney Nickel | Typically room temperature to moderate heat, atmospheric to moderate pressure | High efficiency; catalyst choice can prevent dehalogenation if applicable. | tcichemicals.comgoogle.comguidechem.com |

| Transfer Hydrogenation | Formic Acid (HCOOH), Co₃O₄-NGr@C | Elevated temperature (e.g., 120°C) | Avoids use of H₂ gas; excellent chemoselectivity for various functional groups. | guidechem.comrsc.org |

| Metal/Acid Reduction | Fe or SnCl₂, HCl or Acetic Acid | Reflux or elevated temperatures | Traditional and cost-effective method. | d-nb.info |

| Hydride-Mediated Reduction | NaBH₄, FeCl₂ | Room temperature in a solvent like THF | Mild conditions, high chemoselectivity for esters, excellent yields. | d-nb.inforesearchgate.net |

While the reduction of the nitro group on the achiral this compound molecule does not itself create a stereocenter, the methodologies employed are significant when the molecule is part of a larger, chiral framework. In complex syntheses, a chiral auxiliary—a stereogenic group temporarily incorporated into a molecule—may be used to control the stereochemical outcome of reactions. wikipedia.orgsigmaaldrich.com

When this compound is derivatized with a chiral alcohol or amine, it becomes a chiral molecule. Subsequent reduction of the nitro group must proceed without causing racemization or undesired epimerization at existing stereocenters. Most standard heterogeneous catalytic hydrogenation methods (e.g., using Pd/C) and many metal-based reductions are known to be compatible with existing chiral centers, preserving their stereochemical integrity. rsc.org

The development of asymmetric catalysts for nitro reduction, while an active area of research, is less commonly applied to simple achiral nitroarenes. The primary consideration for this substrate is ensuring that the chosen reduction method is mild enough to be compatible with chiral auxiliaries that might be present elsewhere on the molecule, such as those used in Evans aldol reactions or Schöllkoff asymmetric synthesis. blogspot.comtcichemicals.com The focus remains on chemoselectivity and the preservation of stereochemistry rather than the creation of it during the reduction step itself.

Synthesis of Multifunctionalized Scaffolds

The presence of three distinct and selectively addressable functional groups makes this compound an excellent starting material for the synthesis of multifunctionalized molecular scaffolds. mdpi.com By applying a sequence of the reactions described above, chemists can introduce different functionalities at the 1, 3, and 5 positions of the benzene ring.

For example, a synthetic route could involve:

Reduction of the nitro group to an amine.

Amidation of the carboxylic acid with a specific amine using a coupling agent.

Hydrolysis or aminolysis of the methyl ester to introduce a third point of diversity.

This strategic derivatization allows for the creation of complex molecules with tailored properties. Such scaffolds are valuable as intermediates for active pharmaceutical ingredients, building blocks for coordination polymers and metal-organic frameworks, and monomers for specialty polymers. researchgate.netbohrium.com The ability to control the chemical nature of each substituent on the aromatic ring provides a powerful tool for developing novel materials and compounds. nbinno.cominnospk.comnbinno.com

Elaboration into Heterotrifunctional Crosslinkers for Bioconjugation

This compound is utilized in the preparation of heterotrifunctional crosslinkers, which are essential tools for bioconjugation, particularly with peptides. chemdad.comchemicalbook.comscbt.com These crosslinkers are designed to connect multiple biological molecules, leveraging the distinct reactive sites offered by the this compound scaffold.

The design of a heterotrifunctional crosslinker from this starting material capitalizes on the differential reactivity of its functional groups. The carboxylic acid and the methyl ester provide two handles for forming amide or ester linkages, while the nitro group can be chemically modified, typically through reduction to an amine, to introduce a third point of attachment. This amine can then be further functionalized to introduce a variety of reactive groups suitable for bioconjugation.

The synthetic strategy for developing such crosslinkers involves a series of selective chemical modifications. For instance, the carboxylic acid can be activated to react with an amine-containing molecule, while the ester group can be hydrolyzed or used in transesterification reactions. The nitro group's transformation to an amine opens up a plethora of chemical reactions, including the introduction of thiol-reactive maleimides, aldehyde-reactive hydrazides, or other bio-orthogonal functional groups. This step-wise approach allows for the controlled construction of a crosslinker with three distinct functionalities, ready for sequential or orthogonal conjugation to biomolecules.

Table 1: Functional Groups of this compound and Their Potential for Derivatization into Crosslinkers

| Functional Group | Chemical Formula | Potential Reactions for Crosslinker Synthesis |

| Carboxylic Acid | -COOH | Amide bond formation, Esterification |

| Methyl Ester | -COOCH₃ | Amide bond formation (after hydrolysis), Transesterification |

| Nitro Group | -NO₂ | Reduction to an amine (-NH₂) for further functionalization |

Design and Synthesis of Complex Organic Architectures

This compound serves as a crucial intermediate in the synthesis of complex organic molecules, including pharmaceutical agents. Its utility lies in the ability to undergo sequential chemical modifications of its functional groups to build intricate molecular frameworks. While not typically a direct building block for large macrocycles or complex polymers in the way that its parent compound, 5-nitroisophthalic acid, is used in metal-organic frameworks, its derivatization is key to synthesizing other complex structures.

A significant application of this compound is as a precursor in the synthesis of iodinated contrast media. In this context, the nitro group is reduced to an amine, which is then followed by iodination of the aromatic ring. The remaining carboxylic acid and ester groups can be further modified to produce the final, highly functionalized molecule. For example, it is a known intermediate in the pathway to produce 5-amino-N-methyl-2,4,6-triiodoisophthalamic acid. This demonstrates its role in creating complex structures where the substitution pattern on the aromatic ring is precisely controlled.

The synthesis of these complex molecules relies on the chemoselectivity offered by the functional groups of this compound. The general synthetic pathway involves:

Reduction of the nitro group: This is a common and high-yielding reaction, typically performed using reducing agents like hydrogen gas with a metal catalyst or metal hydrides. This step yields an amino group, which is a versatile functional group for further reactions.

Modification of the carboxylic acid and ester groups: These groups can be converted to amides, which is a common feature in many biologically active molecules. This can be done before or after the modification of the nitro group, depending on the desired final product and the need for protecting groups.

Further functionalization of the aromatic ring: The presence of the activating amino group allows for further substitution on the benzene ring, such as the introduction of halogen atoms, which is critical in the synthesis of radiopaque agents.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1955-46-0 |

| Molecular Formula | C₉H₇NO₆ scbt.com |

| Molecular Weight | 225.15 g/mol scbt.com |

| Melting Point | 180-182 °C |

| Appearance | White to light yellow powder/crystal |

Applications of Monomethyl 5 Nitroisophthalate As a Key Intermediate in Specialized Fields

Role in Pharmaceutical Precursor Synthesis and Drug Discovery Research

The utility of monomethyl-5-nitroisophthalate in pharmaceutical research and development is primarily centered on its function as a precursor for active pharmaceutical ingredients (APIs) and other critical components. Its strategic importance lies in its ability to undergo a series of chemical transformations to yield complex molecular architectures.

One of the most well-documented applications of 5-nitroisophthalic acid derivatives, including the monomethyl ester, is in the synthesis of non-ionic, iodinated X-ray contrast media. These agents are essential for enhancing the visibility of internal body structures during medical imaging procedures such as computed tomography (CT) scans. The core structure of these contrast agents is typically a tri-iodinated benzene ring, and 5-nitroisophthalic acid derivatives provide the foundational scaffold for this structure.

The synthesis of triiodinated isophthalic acid derivatives from 5-nitroisophthalic acid is a multi-step process that begins with the esterification of 5-nitroisophthalic acid. This can yield either the monomethyl or dimethyl ester. The nitro group is then reduced to an amino group, which is subsequently followed by the crucial iodination step to introduce three iodine atoms onto the benzene ring. The resulting 5-amino-2,4,6-triiodoisophthalic acid is a key intermediate that is further modified to produce the final contrast agent. While many synthetic routes start with the dimethyl ester, the underlying chemistry is applicable to the monomethyl ester as well.

A general synthetic scheme starting from 5-nitroisophthalic acid is outlined below:

| Step | Reaction | Reactants | Product |

| 1 | Esterification | 5-Nitroisophthalic acid, Alcohol (e.g., Methanol or Butanol), Acid catalyst | 5-Nitroisophthalic acid dialkyl ester |

| 2 | Reduction | 5-Nitroisophthalic acid dialkyl ester, Hydrogen gas, Catalyst (e.g., Palladium on carbon) | 5-Aminoisophthalic acid dialkyl ester |

| 3 | Amidation | 5-Aminoisophthalic acid dialkyl ester, 2-amino-1,3-propanediol | 5-Amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-1,3-benzenedicarboxamide |

| 4 | Iodination | 5-Amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-1,3-benzenedicarboxamide, Iodine source | 5-Amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-benzenedicarboxamide |

This table outlines a general synthetic pathway to a key intermediate for iodinated contrast media, starting from 5-nitroisophthalic acid.

Iopamidol: The synthesis of Iopamidol, a widely used non-ionic iodinated contrast agent, can commence from 5-nitroisophthalic acid. In a one-pot synthesis, 5-nitroisophthalic acid is first esterified, for example with butanol, to form the corresponding diester. This is followed by the reduction of the nitro group to an amino group and subsequent amidation to yield 5-Amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-1,3-benzenedicarboxamide. This intermediate then undergoes iodination and further chemical modifications to produce Iopamidol. googleapis.com

Iohexol: The synthesis of Iohexol, another critical non-ionic contrast agent, typically utilizes dimethyl 5-nitroisophthalate as a starting material. google.com In a key step, dimethyl 5-nitroisophthalate is reacted with 3-amino-1,2-propanediol in the presence of a base like sodium methoxide to form a nitro intermediate. google.com This intermediate's nitro group is subsequently reduced to an amino group, which is then acylated and iodinated in later steps to form the final Iohexol molecule. While the direct synthesis from this compound is not as commonly cited, its structural similarity to the dimethyl ester makes it a closely related and viable precursor in the synthesis of Iohexol analogs.

The following table summarizes the role of 5-nitroisophthalate esters in the synthesis of these two important contrast agents:

| Contrast Agent | Starting Material (Isophthalate Derivative) | Key Synthetic Step | Reference |

| Iopamidol | 5-Nitroisophthalic acid (esterified in situ) | One-pot esterification, reduction, and amidation followed by iodination. | googleapis.com |

| Iohexol | Dimethyl 5-nitroisophthalate | Reaction with 3-amino-1,2-propanediol to form a nitro intermediate. | google.com |

This table highlights the use of 5-nitroisophthalate derivatives in the synthesis of Iopamidol and Iohexol.

While this compound is a well-established precursor in the field of contrast media, its application in the synthesis of specific enzyme inhibitors is not prominently documented in publicly available scientific literature. The following sections were part of the initial inquiry but did not yield direct evidence of the use of this specific compound.

No direct synthetic routes utilizing this compound for the development of Histone Demethylase LSD1 inhibitors were identified in the reviewed literature. Research in this area focuses on a variety of other chemical scaffolds.

Similarly, the available scientific literature does not describe the use of this compound as a key intermediate in the synthesis of Phosphodiesterase 4 (PDE4) inhibitors. The development of PDE4 inhibitors has centered on different classes of chemical compounds.

Precursors for Anti-inflammatory and Anti-tumor Agents

While extensive research details the synthesis of numerous anti-inflammatory and anti-tumor agents, the direct role of this compound as a precursor is documented in specialized contexts. nih.govnih.govnih.govmdpi.commdpi.comresearchgate.netmdpi.commspsss.org.uamdpi.com A significant application lies in its use as a starting reagent for creating inhibitors of histone demethylase LSD1, which are important targets in the development of cancer therapies. Furthermore, its structural backbone is foundational in the synthesis of more complex heterocyclic systems evaluated for anticancer properties. The strategic placement of the nitro and carboxyl groups allows for sequential chemical modifications, making it a versatile scaffold in medicinal chemistry for building molecules with potential therapeutic value. mdpi.comnih.gov

Applications in Advanced Materials Science and Polymer Chemistry

In the realm of materials science, this compound is valued for the functionalities it can impart to polymers and other advanced materials.

This compound serves as a crucial component in the synthesis of certain polyester (B1180765) resins. It functions as a monomer, where its dicarboxylic nature (following the hydrolysis of the ester group or reaction through the existing carboxylic acid group) allows it to be incorporated into polymer chains. This process, known as polycondensation, typically occurs between polybasic acids and polyhydric alcohols to form the polyester backbone. polynt.com

The parent compound, 5-nitroisophthalic acid, is noted for its use as a polymerizing agent in polyester resins specifically formulated for applications such as rocket propellants. Given that this compound is a direct derivative, it shares this utility. The inclusion of the isophthalate structure, as opposed to terephthalate, introduces a kink in the polymer chain, which can modify the physical properties of the resulting resin, such as flexibility and solubility. polynt.comgoogle.comgoogle.com The nitro group also introduces polarity, which can enhance adhesion and alter the thermal and mechanical characteristics of the final polymer product.

Table 1: Role of Isophthalic Acid Derivatives in Polyester Synthesis This table is generated based on data from the text.

| Compound | Role in Polyester Resin Formulation | Key Impact on Polymer Properties |

|---|---|---|

| Isophthalic Acid | Monomer used in two-stage resin preparation methods. | Improves color and aging properties of the finished plastic. google.com |

| 5-Nitroisophthalic Acid | Polymerizing agent. | Used in specialized applications like rocket propellants. |

The development of liquid crystal (LC) materials relies on molecules, often rod-shaped or disc-shaped, that exhibit mesophases between the solid and liquid states. researchgate.netnih.gov These molecules typically possess a rigid core and flexible terminal groups. While the molecular architecture of this compound—featuring a rigid phenyl ring and polar nitro and ester groups—is consistent with features found in some liquid crystal structures, current research literature does not provide specific examples of its integration or investigation in this field. mdpi.commdpi.com The synthesis of novel LC materials is an active area of research, and the utility of various molecular scaffolds is continuously being explored. researchgate.netnih.gov

Organic Light-Emitting Diodes (OLEDs) are constructed from thin films of organic molecules that emit light when an electric current is applied. The materials used often consist of conjugated aromatic systems that can efficiently support charge transport and radiative recombination. researchgate.netresearchgate.net Research programs in this area focus on the rational design of materials for various layers within the OLED device architecture, such as the emissive layer and charge transport layers. rsc.org Although this compound contains an aromatic core, a feature common to many organic electronic materials, there is no specific mention in the reviewed literature of its use or potential in OLED materials research.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic radiation, such as that from a laser. researchgate.net This property is crucial for applications in photonics and optical communications. tcichemicals.com Organic NLO materials often feature a delocalized π-electron system (like an aromatic ring) coupled with electron-donating and electron-withdrawing groups, which enhances the molecule's second or third-order optical non-linearity. nih.gov The structure of this compound, with its aromatic ring, electron-withdrawing nitro group, and carboxyl/ester groups, theoretically possesses the fundamental electronic asymmetry required for NLO properties. However, a review of available scientific literature did not yield specific studies exploring its synthesis or application as an NLO material. taylorfrancis.comresearchgate.net

Emerging Research Areas and Niche Applications

Beyond its use in polymer chemistry, this compound is a key intermediate in other specialized and emerging chemical syntheses. One of its most significant roles is as an intermediate in the production of non-ionic X-ray contrast media. google.com The dimethyl ester of 5-nitroisophthalic acid is a well-established intermediate for derivatives of 5-amino-2,4,6-triiodo-isophthalic acid, which are the core structures of many intravenous contrast agents used in medical imaging. google.comdntb.gov.uanih.gov During the esterification of 5-nitroisophthalic acid, the monomethyl ester is formed as a direct precursor to the final dimethyl ester, making it a crucial step in the synthesis pathway. google.com

Another important niche application is in the field of bioconjugation. This compound is used to prepare heterotrifunctional crosslinkers. scbt.com These complex molecules are designed to link different biomolecules together, such as peptides or antibodies, in a highly specific manner. scbt.comnih.gov This technology is particularly relevant to the development of advanced therapeutics like antibody-drug conjugates (ADCs), which use linkers to attach potent cytotoxic drugs to antibodies that target cancer cells. nih.gov

Table 2: Physicochemical Properties of this compound This table is generated based on data from the text.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1955-46-0 | scbt.com |

| Molecular Formula | C₉H₇NO₆ | scbt.com |

Advanced Characterization and Theoretical Investigations of Monomethyl 5 Nitroisophthalate

Advanced Spectroscopic Methods in Structural Elucidation and Purity Assessment

A combination of sophisticated spectroscopic and chromatographic methods is essential for the definitive confirmation of the molecular structure of Monomethyl-5-nitroisophthalate and for the rigorous assessment of its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation of this compound. The ¹H NMR spectrum provides precise information about the chemical environment of the hydrogen atoms in the molecule. chemicalbook.com For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region would display a complex splitting pattern due to the specific substitution on the benzene ring, allowing for the confirmation of the relative positions of the carboxylic acid, methyl ester, and nitro groups. The methyl group of the ester would appear as a singlet in the aliphatic region of the spectrum. By analyzing chemical shifts, integration values, and coupling constants, the exact molecular structure can be confirmed. chemicalbook.com

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. msu.edu The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. The vibrations can involve changes in bond length (stretching) or bond angle (bending). For a vibration to be IR active, there must be a change in the dipole moment of the molecule during the vibration. youtube.com

Key vibrational modes and their expected wavenumbers for this compound are detailed in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) |

| Aromatic Ring | C-H Stretch | 3100-3000 |

| Methyl Group | C-H Stretch | 3000-2850 |

| Carbonyl (Ester) | C=O Stretch | 1750-1735 |

| Carbonyl (Acid) | C=O Stretch | 1725-1700 |

| Aromatic Ring | C=C Stretch | 1600-1450 |

| Nitro Group | N-O Asymmetric Stretch | 1550-1475 |

| Nitro Group | N-O Symmetric Stretch | 1360-1290 |

| Ester/Acid | C-O Stretch | 1300-1000 |

This table presents generalized expected wavenumber ranges for the functional groups present in this compound.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. The technique bombards the molecule with electrons, creating a molecular ion whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. youtube.com For this compound, the molecular ion peak would be observed at an m/z value of approximately 225, confirming its molecular formula of C9H7NO6. labsolu.cascbt.com

Further fragmentation of the molecular ion provides a unique pattern that serves as a molecular fingerprint. whitman.edu The stability of the resulting fragment ions influences the intensity of their corresponding peaks in the mass spectrum. libretexts.org Common fragmentation pathways for this molecule could include:

Loss of a methoxy group (-OCH₃): Resulting in a fragment at m/z 194.

Loss of a carboxyl group (-COOH): Leading to a fragment at m/z 180.

Loss of a nitro group (-NO₂): Producing a fragment at m/z 179.

Analysis of these fragmentation patterns helps to corroborate the structure determined by other spectroscopic methods. youtube.comlibretexts.org

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a critical analytical technique for assessing the purity of this compound and for identifying and quantifying any impurities. researchgate.net The process, known as impurity profiling, is essential for ensuring the quality of the compound. medwinpublishers.comresearchgate.net The method separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. derpharmachemica.com For this compound, a reversed-phase HPLC method is typically used.

The purity of the compound is determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all detected peaks. Purity levels of greater than 98% are commonly reported for this compound. The presence of any unwanted chemicals, which may arise during synthesis or degradation, can be identified. researchgate.net These impurities would appear as separate peaks in the chromatogram, and their retention times and quantities can be precisely determined. derpharmachemica.com

Research on Solubility and Crystallization Behavior

Understanding the solubility and crystallization of this compound is vital for its purification, formulation, and application in subsequent chemical reactions.

Determination of Equilibrium Solubility in Complex Solvent Systems

The solubility of this compound has been qualitatively described as insoluble in water but soluble in organic solvents, with a reported value of 9 g/L in organic solvents at 20°C.

While specific, detailed studies on the equilibrium solubility of this compound in complex solvent systems are not widely published, research on the parent compound, 5-nitroisophthalic acid (5-NIPA), provides a strong model for how such investigations are conducted. nih.govresearchgate.net A study on 5-NIPA determined its equilibrium solubility in various pseudo-binary mixtures containing water and deep eutectic solvents (DESs) at different temperatures (293.15 K to 313.15 K). nih.govresearchgate.net The mole fraction solubility was measured at various mass fractions of the DESs. nih.gov Such studies are crucial for optimizing crystallization processes and for applications where the compound must be dissolved in a mixed-solvent system. The data generated typically includes mole fraction solubility at different temperatures and solvent compositions, which can be modeled using cosolvency models. nih.govresearchgate.net

The following table is a hypothetical representation of the type of data that would be generated in an equilibrium solubility study for this compound in a complex solvent system, based on the methodology used for 5-NIPA.

| Temperature (K) | Mass Fraction of Co-solvent | Mole Fraction Solubility (x₁) |

| 298.15 | 0.2 | 0.0050 |

| 298.15 | 0.4 | 0.0120 |

| 298.15 | 0.6 | 0.0250 |

| 298.15 | 0.8 | 0.0450 |

| 308.15 | 0.2 | 0.0075 |

| 308.15 | 0.4 | 0.0180 |

| 308.15 | 0.6 | 0.0375 |

| 308.15 | 0.8 | 0.0675 |

This table is for illustrative purposes only and demonstrates the format and type of data obtained from equilibrium solubility experiments.

Analysis of Solute-Solvent and Solute-Solute Interactions

The interactions between a solute and solvent are fundamental to understanding and controlling dissolution and crystallization processes. While direct studies on this compound are limited, research on its parent compound, 5-nitroisophthalic acid (5-NIPA), provides significant insights into the governing intermolecular forces. nih.gov The solubility of a compound is highly dependent on the affinity between the solute and the solvent, which can be quantified using tools like Hansen solubility parameters (HSPs). nih.gov

Molecular dynamics (MD) simulations also serve as a powerful tool for investigating solute-solvent and solute-solute interactions at an atomic level. nih.govlongdom.org These simulations can model the dynamic behavior of molecules, revealing how solvent molecules arrange around a solute and the nature of the interactions, such as hydrogen bonding, that dictate solubility and complexation phenomena. nih.govdovepress.com

Application of Novel Solvent Systems (e.g., Deep Eutectic Solvents) in Dissolution and Crystallization Processes

Deep Eutectic Solvents (DESs) have emerged as a novel class of green solvents with tunable properties, making them highly suitable for dissolution and crystallization processes. frontiersin.org DESs are mixtures of two or more components, a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which exhibit a significant depression in freezing point. nih.govresearchgate.net Their low toxicity, low volatility, and ease of synthesis make them attractive alternatives to conventional organic solvents. frontiersin.org

Research into the solubility of 5-nitroisophthalic acid (5-NIPA), the precursor to this compound, has demonstrated the efficacy of DESs. nih.gov Specifically, betaine-based DESs have been investigated, where betaine acts as the HBA and compounds like propylene glycol (PG), ethylene glycol (EG), or glycerol (Gly) serve as the HBD. nih.gov Studies showed that the solubility of 5-NIPA was significantly higher in a Betaine/Propylene Glycol DES system compared to others, a phenomenon explained by the closer match in their Hansen solubility parameters. nih.gov The ability to fine-tune the composition of DESs allows for the optimization of solvent properties to maximize the solubility of specific solutes, which is a critical advantage in industrial crystallization for achieving high purity. nih.gov

The data below, from a study on 5-NIPA, illustrates the effect of different DES compositions and temperatures on solubility.

| Solvent System | Temperature (K) | Mole Fraction Solubility of 5-NIPA (x1) |

|---|---|---|

| Bet/PG DES + Water | 293.15 | Greater than other systems |

| Bet/PG DES + Water | 298.15 | Greater than other systems |

| Bet/PG DES + Water | 303.15 | Greater than other systems |

| Bet/PG DES + Water | 308.15 | Greater than other systems |

| Bet/PG DES + Water | 313.15 | Greater than other systems |

| Bet/EG DES + Water | 293.15 | Lower than Bet/PG system |

| Bet/EG DES + Water | 313.15 | Lower than Bet/PG system |

| Bet/Gly DES + Water | 293.15 | Lower than Bet/PG system |

| Bet/Gly DES + Water | 313.15 | Lower than Bet/PG system |

| Pure Water | - | Lowest solubility |

This table summarizes qualitative findings from a study on 5-nitroisophthalic acid (5-NIPA), the parent compound of this compound, showing its mole fraction solubility is highest in the Betaine/Propylene Glycol (Bet/PG) deep eutectic solvent (DES) system compared to other tested systems at various temperatures. nih.gov

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. mdpi.comnih.gov By calculating properties derived from the electron density, DFT can provide deep insights into a molecule's behavior without the need for empirical data. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined to understand charge transfer within the molecule. christuniversity.in

Other significant outputs from DFT calculations include:

Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting how a molecule will interact with other reagents.

Mulliken Atomic Charges: Calculates the partial charge distribution among the atoms in a molecule, which affects its polarity, dipole moment, and vibrational properties. researchgate.net

Thermodynamic Descriptors: Properties like Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Electron Affinity (EA) can be calculated to quantitatively assess chemical reactivity and stability. nih.gov

For this compound, DFT calculations would allow for a detailed characterization of its structural and electronic properties, helping to predict its reactivity in various chemical environments.

Molecular Dynamics Simulations for Intermolecular Interactions and Complexation Phenomena

Molecular Dynamics (MD) simulations are a computational technique for analyzing the physical movements of atoms and molecules over time. longdom.org By solving Newton's equations of motion for a system of interacting particles, MD provides a time-resolved trajectory that reveals detailed information about molecular conformations, dynamics, and interactions. longdom.org This method is invaluable for studying complex phenomena such as protein folding, ligand binding, and the behavior of molecules in solution. longdom.orgarxiv.org

In the context of this compound, MD simulations can be employed to:

Study Solvation: By placing a model of the molecule in a simulated box of solvent, one can observe the formation and dynamics of the solvation shell, identifying key intermolecular interactions like hydrogen bonds.

Analyze Complexation: MD can simulate the aggregation or self-assembly of molecules, providing insights into the initial stages of nucleation and crystal growth. nih.gov

Determine System Properties: The simulations can be used to calculate macroscopic thermodynamic properties from the microscopic behavior of the constituent molecules.

MD simulations bridge the gap between static molecular structures and dynamic molecular processes, offering a virtual laboratory to explore complex molecular behavior. longdom.org

Quantum Mechanical Approaches to Reaction Pathways and Transition State Characterization

Quantum mechanical (QM) methods are essential for the detailed investigation of chemical reaction mechanisms. mdpi.com These approaches allow for the exploration of a reaction's potential energy surface (PES), which maps the energy of a system as a function of its atomic coordinates. arxiv.org By identifying the minimum energy pathways between reactants and products, chemists can gain a fundamental understanding of how a reaction proceeds.

A critical aspect of this analysis is the location and characterization of transition states (TS)—the highest energy points along a reaction coordinate. arxiv.org The structure and energy of the transition state determine the activation energy and, therefore, the rate of the reaction. QM calculations can elucidate complex, multi-step reaction pathways, including the formation of intermediates. mdpi.comresearchgate.net For a compound like this compound, these methods could be applied to understand its synthesis from 5-nitroisophthalic acid or to investigate potential degradation pathways, providing a level of mechanistic detail that is often inaccessible through experimental means alone.

Computational Design of this compound Derivatives with Desired Properties

Computational chemistry offers powerful tools for the rational design of new molecules with specific, targeted properties. This in silico approach allows for the screening of numerous candidate structures before committing to costly and time-consuming laboratory synthesis.

The process typically involves:

Scaffolding: Starting with a parent molecule, such as this compound.

Modification: Introducing various functional groups or structural changes to create a library of virtual derivatives.

Property Prediction: Using computational methods like DFT to calculate key properties for each derivative. For instance, in the design of high-energy materials, properties such as heats of formation, detonation velocity, and impact sensitivity are predicted. nih.gov

Screening and Selection: Promising candidates that exhibit the desired combination of properties (e.g., high performance and low sensitivity) are identified for further investigation and potential synthesis. nih.gov

This methodology could be applied to this compound to design derivatives with enhanced solubility, different electronic properties, or improved performance for specific applications, accelerating the discovery of novel materials.

Q & A

Q. What are the established synthesis protocols for Monomethyl-5-nitroisophthalate, and how can researchers ensure reproducibility?

this compound is synthesized via esterification of 5-nitroisophthalic acid with methanol under acidic catalysis. Key steps include:

- Reagent purity : Use anhydrous methanol and high-purity 5-nitroisophthalic acid (CAS 1955-46-0) to avoid side reactions .

- Reaction monitoring : Track esterification progress via FT-IR (disappearance of carboxylic acid O-H stretch at ~2500–3000 cm⁻¹) .

- Purification : Recrystallize from ethanol/water mixtures to achieve >98% purity, with melting point verification (181–185°C) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : Use -NMR to confirm ester methyl group integration (~3.9 ppm) and aromatic proton splitting patterns .

- HPLC-MS : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation (m/z 225.15) .

- Elemental analysis : Validate C, H, N, and O percentages within ±0.3% of theoretical values .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Parameter selection : Test thermal stability (40–80°C), humidity (50–90% RH), and photolytic degradation (UV-A/B exposure) .

- Analytical endpoints : Monitor nitro group reduction (via UV-Vis at 320 nm) and ester hydrolysis (via TLC or HPLC) .

Advanced Research Questions

Q. How can conflicting data on this compound’s reactivity in nucleophilic substitution reactions be resolved?

Discrepancies in nitro group activation may arise from solvent polarity or catalyst selection. Methodological approaches include:

- Controlled variable testing : Compare DMF (polar aprotic) vs. THF (low polarity) solvents with K₂CO₃ or DBU catalysts .

- Computational modeling : Use DFT calculations to assess transition-state energy barriers for nitro group participation .

Q. What strategies are recommended for integrating this compound into multi-step synthetic pathways without intermediate degradation?

Q. How can researchers systematically evaluate the environmental impact of this compound using existing phthalate metabolite frameworks?

Adapt urinary phthalate biomonitoring methodologies by:

- Metabolite identification : Use LC-MS/MS to detect hydrolysis products (e.g., 5-nitroisophthalic acid) in simulated biological fluids.

- Cross-species comparison : Test metabolic pathways in zebrafish (Danio rerio) models for ecological toxicity screening .

Q. What analytical challenges arise when quantifying trace this compound in complex matrices, and how can they be mitigated?

- Matrix interference : Use solid-phase extraction (C18 or HLB cartridges) for pre-concentration .

- Sensitivity limits : Employ isotope dilution with -labeled analogs to improve LC-MS/MS accuracy .

Q. How should contradictory findings about this compound’s crystallographic behavior be addressed?

- Multi-technique validation : Combine XRD with Raman spectroscopy to distinguish polymorphism vs. solvent inclusion artifacts .

- Data sharing : Publish raw diffraction datasets in repositories like CCDC for independent verification .

Methodological Frameworks

Q. How can the FINER and PICOT models structure research questions for studying this compound’s applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.